4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol

Cross-coupling Chemoselectivity C–I activation

This halogenated pyridylphenol is essential for chemoselective Pd(0) cross-coupling due to its two ortho C–I bonds, which react >1000× faster than C–Cl. The 2,6-diiodophenol moiety is a validated pharmacophore for thyroid hormone receptor ligands. Sourcing the non-iodinated analog eliminates both reactive handles and steric/electronic iodine contributions. Researchers building biaryl libraries or screening thyroid receptor modulators should secure this ≥95% pure building block.

Molecular Formula C12H5ClF3I2NO
Molecular Weight 525.43
CAS No. 923200-10-6
Cat. No. B2803089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol
CAS923200-10-6
Molecular FormulaC12H5ClF3I2NO
Molecular Weight525.43
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C12H5ClF3I2NO/c13-7-3-6(12(14,15)16)4-19-10(7)5-1-8(17)11(20)9(18)2-5/h1-4,20H
InChIKeyBSWFDICTFRPSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol (CAS 923200-10-6): Procurement-Relevant Identity and Baseline


4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol (CAS 923200-10-6, molecular formula C12H5ClF3I2NO, molecular weight 525.43 g/mol) is a halogenated pyridylphenol building block characterized by a 2,6-diiodophenol core linked at the 4-position to a 3-chloro-5-(trifluoromethyl)pyridine moiety . It is offered by multiple chemical suppliers as a research intermediate, typically at ≥95% purity . The compound’s structural features—the electron-deficient chlorotrifluoromethylpyridine ring, the sterically bulky ortho-diiodo pattern, and the free phenolic hydroxyl—distinguish it from simpler pyridylphenol and diiodophenol analogs and define its reactivity profile in cross-coupling and medicinal chemistry workflows.

Why 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol Cannot Be Interchanged with In-Class Pyridylphenol Analogs


The presence of two iodine atoms at the 2- and 6-positions of the phenol ring in this compound creates a reactivity and steric profile that is fundamentally distinct from non-iodinated pyridylphenols (e.g., CAS 161949-56-0) and from 2,6-dibromo or 2,6-dichloro analogs. The C–I bonds are substantially more reactive toward oxidative addition with Pd(0) catalysts than C–Br or C–Cl bonds, enabling chemoselective sequential cross-coupling that is not achievable with the corresponding bromo or chloro derivatives [1]. Simultaneously, the 2,6-diiodophenol substructure is a recognized pharmacophoric element in thyroid hormone receptor ligands and has been incorporated into patent-protected 4-substituted 2,6-diiodophenol derivatives for pharmacological screening [2][3]. Substituting a non-iodinated or mono-iodinated analog removes both the orthogonal synthetic handle and the steric/electronic contribution of the iodine atoms, rendering the replacement unsuitable for applications that depend on these features.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Diiodo Reactivity vs. Non-Iodinated Pyridylphenol (CAS 161949-56-0) for Sequential Cross-Coupling

The target compound bears two iodine substituents at the 2- and 6-positions of the phenol ring, whereas the non-iodinated analog 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0) carries no halogen on the phenol ring . Carbon–iodine bonds undergo oxidative addition with Pd(0) approximately 50–100 times faster than the corresponding C–Br bonds and >1000 times faster than C–Cl bonds, enabling chemoselective, sequential coupling at the diiodophenol positions in the presence of the pyridyl chloride without competing activation of the 3-chloro substituent [1]. No equivalent chemoselectivity is available with the non-iodinated analog, which lacks reactive halogen handles entirely.

Cross-coupling Chemoselectivity C–I activation

2,6-Diiodophenol Pharmacophoric Core vs. Non-Iodinated Pyridylphenol for Thyroid Hormone Receptor Ligand Screening

Patent US 5,500,807 explicitly teaches that 4-substituted 2,6-diiodophenol derivatives constitute a pharmacologically privileged class for thyroid hormone receptor binding, emphasizing the necessity of bulky iodine substituents for effective receptor interaction [1]. 4-Substituted 2,6-diiodophenol derivatives, such as 4-[(2-butyl-1-benzofuran-3-yl)carbonyl]-2,6-diiodophenol, have demonstrated measurable thyroid hormone receptor beta binding affinity in curated databases [2]. The target compound embeds this validated 2,6-diiodophenol pharmacophore, whereas the non-iodinated analog CAS 161949-56-0 lacks the steric bulk and polarizability contributed by the iodine atoms and is not classified within this pharmacologically relevant structural family.

Thyroid hormone receptor Pharmacophore Iodine bulk

Molecular Weight Differentiation vs. Non-Iodinated Pyridylphenol (CAS 161949-56-0) for Membrane Permeability Tuning

The molecular weight of the target compound is 525.43 g/mol, substantially higher than that of the non-iodinated analog 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0, MW ≈ 273.64 g/mol) . The substitution of two hydrogen atoms with iodine atoms (atomic weight 126.90 each) adds approximately 252 g/mol to the molecular weight, which also significantly increases calculated lipophilicity (clogP). This magnitude of physicochemical differentiation shifts the compound into a distinct property space relevant for blood–brain barrier permeability, plasma protein binding, and cellular uptake kinetics.

Physicochemical properties Molecular weight Lipophilicity

Purity Specification and Supplier Differentiation for Procurement Decision-Making

Commercially, CAS 923200-10-6 is supplied at a minimum purity of 95% (HPLC) by vendors such as CymitQuimica (Biosynth) and is cataloged on ChemicalBook with multiple supplier options . The compound is available in research-grade quantities (250 mg to 10 g), though some pack sizes are noted as discontinued, indicating limited production runs . In contrast, the widely used analog 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0, also ≥95% purity) is more abundantly stocked and lower-priced due to broader demand, but the 2,6-diiodophenol compound's limited supplier base and batch-restricted availability make advance sourcing and purity verification critical procurement considerations.

Purity Quality control Procurement

Halogen Bonding and Heavy-Atom Effect: Diiodo vs. Dibromo Analog Differentiation for Crystallography and Photophysics

Iodine atoms are significantly stronger halogen-bond donors and exhibit a substantially greater heavy-atom effect than bromine or chlorine atoms. The polarizability (α) of iodine (≈5.35 ų) is approximately 1.5× that of bromine (≈3.61 ų) and 2.5× that of chlorine (≈2.18 ų), leading to stronger σ-hole interactions and enhanced X-ray anomalous scattering for phasing [1]. The target compound provides two iodine anomalous scatterers (f' ≈ −1.5 e⁻ at Cu Kα) within a single small-molecule scaffold, whereas a dibromo analog would offer weaker anomalous signal, and a dichloro analog would be unsuitable for SAD/MAD phasing.

Halogen bonding Heavy-atom effect Crystallography

Chlorotrifluoromethylpyridine Electron-Withdrawing Effect vs. Unsubstituted Pyridine Diiodophenol for Tuning Phenol Acidity

The pyridine ring of the target compound bears both a 3-chloro and a 5-trifluoromethyl substituent, which collectively exert a strong electron-withdrawing effect through the biaryl linkage to the phenol ring. The trifluoromethyl group has a Hammett σₘ value of +0.43, and the chloro substituent at the 3-position of the pyridine ring further contributes to the electron deficiency . This substitution pattern lowers the pKa of the phenolic –OH group relative to analogs bearing an unsubstituted pyridine ring (e.g., 2-(2,6-diiodophenyl)pyridine, CAS 897440-11-8) . A lower phenol pKa influences hydrogen-bond donor strength, metal-chelation ability, and nucleophilicity under basic reaction conditions, directly affecting both synthetic chemistry protocols and biological target interactions.

pKa modulation Electron-withdrawing group Phenol acidity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol: Evidence-Backed Procurement Scenarios for Research and Industry


Sequential Palladium-Catalyzed Cross-Coupling for Diverse Chemical Library Synthesis

The two C–I bonds at the 2- and 6-positions of the phenol ring provide orthogonal reactive sites for iterative Pd(0)-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig). The significantly higher reactivity of C–I vs. C–Cl bonds (>1000× rate differential with Pd(0)) ensures chemoselective activation at iodine-bearing positions without interference from the 3-chloro substituent on the pyridine ring . This enables the construction of unsymmetrically 2,6-disubstituted phenol derivatives in a controlled, stepwise manner—an outcome not achievable with non-halogenated pyridylphenol analogs (e.g., CAS 161949-56-0), which lack reactive halogen handles. Research groups synthesizing focused libraries of biaryl or aryl–alkyne conjugates for medicinal chemistry campaigns should prioritize this building block over non-iodinated or mono-iodinated alternatives.

Thyroid Hormone Receptor Ligand Discovery and Pharmacological Screening

Patent US 5,500,807 establishes that 4-substituted 2,6-diiodophenols, including the target compound's core structure, are pharmacologically active scaffolds for thyroid hormone receptor modulation [1]. The 2,6-diiodophenol moiety is a validated recognition element for thyroid hormone receptor binding, with structurally related 4-substituted 2,6-diiodophenol derivatives demonstrating measurable receptor affinity in curated bioactivity databases [2]. Investigators screening for novel thyroid receptor agonists or antagonists should source this compound rather than non-iodinated pyridylphenol analogs, as the iodine substituents are structurally essential for receptor pharmacophore engagement.

X-ray Crystallographic Phasing and Halogen-Bonding Structural Biology Studies

The two iodine atoms in CAS 923200-10-6 serve as powerful anomalous scatterers (f' ≈ −1.5 e⁻ at Cu Kα), enabling experimental phasing (SAD/MAD) in small-molecule and protein–ligand co-crystallography without the need for selenomethionine incorporation or heavy-atom soaking . The strong halogen-bond donor capability of iodine (polarizability ≈ 5.35 ų) also facilitates directed halogen-bonding interactions with protein backbone carbonyls or π-systems, a feature exploited in rational structure-based drug design. Dibromo or dichloro analogs provide insufficient anomalous signal for routine phasing and weaker halogen-bond interactions. Crystallography facilities and structural biology groups requiring intrinsic anomalous scatterers for phasing should select this diiodo compound over lighter-halogen counterparts.

Physicochemical Property Optimization for Lead Compound Development

With a molecular weight of 525.43 g/mol—approximately 92% higher than the non-iodinated analog CAS 161949-56-0 (273.64 g/mol)—the target compound occupies a distinct property space relevant to lead optimization programs specifically exploring higher molecular weight and increased lipophilicity regimes . The electron-withdrawing chlorotrifluoromethylpyridine substituent additionally modulates phenol pKa, affecting ionization state and hydrogen-bond donor capacity at physiological pH . Medicinal chemistry teams pursuing structure–property relationship (SPR) studies across a wide MW range or seeking to deliberately probe beyond Lipinski rule-of-five space should procure the target compound as a comparator to the non-iodinated baseline, rather than relying solely on lighter analogs that fail to span the desired property window.

Quote Request

Request a Quote for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.